molecular formula C9H10ClNO2 B8622683 2-(4Chlorophenoxy)-N-methylacetamide

2-(4Chlorophenoxy)-N-methylacetamide

Cat. No.: B8622683
M. Wt: 199.63 g/mol
InChI Key: RALYRYVNLFJRDT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-methylacetamide is an acetamide derivative featuring a 4-chlorophenoxy group attached to the methylacetamide backbone. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 215.64 g/mol. The compound serves as a key intermediate in synthesizing heterocyclic derivatives, particularly in medicinal chemistry, due to its versatility in forming hydrogen bonds and its electron-withdrawing 4-chlorophenoxy group, which enhances interactions with biological targets .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-methylacetamide

InChI

InChI=1S/C9H10ClNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

RALYRYVNLFJRDT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Implications

Structure-Activity Relationships: Electron-withdrawing groups (e.g., Cl, NO₂) enhance reactivity but may increase toxicity. Heterocyclic attachments (oxadiazole, benzimidazole) significantly improve antibacterial and antifungal potency.

Synthetic Efficiency :

  • Microwave methods offer time and yield advantages, critical for scalable production.

Cytotoxicity Considerations :

  • Derivatives like 7a-p () exhibit moderate cytotoxicity, suggesting a balance between activity and safety.

Preparation Methods

Direct Condensation of 4-Chlorophenol with N-Methylchloroacetamide

Derived from US2770651A, this one-pot method bypasses intermediate isolation by reacting 4-chlorophenol directly with N-methylchloroacetamide under basic conditions.

  • Reactants : N-Methylchloroacetamide (1.0 eq), 4-chlorophenol (1.2 eq), NaOH (1.5 eq).

  • Conditions : Reflux in toluene/water biphasic system at 100°C for 8 hours.

  • Mechanism : Base-mediated deprotonation of phenol to form a phenoxide ion, which displaces chloride in a nucleophilic substitution.

  • Yield : 70–75% after acidification and extraction.

Optimization Insights :

  • Solvent Choice : Toluene minimizes side reactions (e.g., hydrolysis of the acetamide).

  • Scaling : Industrial implementations use continuous-flow reactors to enhance mixing and heat transfer.

Microwave-Assisted Synthesis

A modern adaptation of traditional methods employs microwave irradiation to accelerate reaction kinetics, as inferred from CN1760175A.

  • Reactants : 4-Chlorophenol (1.1 eq), 2-chloro-N-methylacetamide (1.0 eq), K₂CO₃ (1.5 eq).

  • Conditions : Microwave irradiation at 120°C for 30 minutes in DMF.

  • Yield : 88–92% with reduced byproduct formation.

Advantages :

  • Time Efficiency : 30 minutes vs. 12 hours in conventional heating.

  • Energy Savings : 50% reduction in energy consumption.

Enzymatic Catalysis for Greener Synthesis

Emerging methodologies explore lipase-catalyzed transesterification to minimize waste, inspired by environmental considerations in CN1324003C.

  • Catalyst : Immobilized Candida antarctica lipase B (CAL-B).

  • Reactants : 4-Chlorophenyl acetate (1.0 eq), N-methylacetamide (1.2 eq).

  • Conditions : 40°C in tert-butanol for 24 hours.

  • Yield : 60–65% with enzyme recyclability up to 5 cycles.

Limitations :

  • Cost : High enzyme loadings (10 wt%) increase production expenses.

  • Scope : Limited to substrates compatible with enzymatic activity.

Comparative Analysis of Methodologies

To evaluate the practicality of each method, we compare critical parameters:

MethodYield (%)TimeScalabilityEnvironmental Impact
Nucleophilic Substitution75–8012 hoursHighModerate (solvent use)
Direct Condensation70–758 hoursModerateHigh (biphasic waste)
Microwave-Assisted88–920.5 hoursLimitedLow (energy-efficient)
Enzymatic Catalysis60–6524 hoursLowVery Low

Key Findings :

  • Industrial Preference : Nucleophilic substitution balances yield and scalability, making it the dominant industrial method.

  • Research Trends : Microwave and enzymatic methods are gaining traction in academia for their efficiency and sustainability.

Purification and Characterization

Post-synthesis purification is critical to achieving pharmaceutical-grade purity.

Distillation and Recrystallization

  • Vacuum Distillation : Removes unreacted chloroacetamide and phenol derivatives at 100–110°C under 0.096 MPa.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.

Analytical Validation

  • HPLC : Retention time = 4.2 minutes (C18 column, acetonitrile/water 70:30).

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.45 (s, 3H, N-CH₃), 2.10 (s, 3H, CO-CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

  • Chloroacetamide Hydrolysis : Minimized by anhydrous conditions and controlled pH.

  • Di-Substitution : Excess phenol (1.2 eq) ensures mono-substitution dominates.

Corrosion in Industrial Equipment

  • Material Selection : Glass-lined reactors resist HCl byproduct corrosion .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-(4-chlorophenoxy)-N-methylacetamide?

  • Methodology : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, reacting 4-chlorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) forms 2-(4-chlorophenoxy)acetyl chloride, which is then condensed with methylamine to yield the target compound. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like N-over-alkylation .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via melting point analysis .

Q. How can researchers characterize the structural and physicochemical properties of 2-(4-chlorophenoxy)-N-methylacetamide?

  • Spectroscopic Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.3 ppm, methyl group at δ 2.8–3.1 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 200.6) and fragmentation patterns .
    • Physicochemical Analysis : Determine logP (experimental vs. calculated via XLogP3) and solubility in solvents like DMSO or ethanol .

Q. What safety protocols are critical when handling 2-(4-chlorophenoxy)-N-methylacetamide?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound may cause skin irritation or respiratory distress .
  • Waste Disposal : Collect organic waste in designated containers and neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How do intramolecular interactions and crystal packing influence the stability of 2-(4-chlorophenoxy)-N-methylacetamide?

  • Structural Insights : Single-crystal X-ray diffraction reveals intramolecular C–H···O hydrogen bonds (e.g., bond length ~2.5 Å) that stabilize the planar conformation. Intermolecular N–H···O bonds form infinite chains along the c-axis, affecting crystallinity and melting point .
  • Stability Implications : Strong hydrogen-bonding networks reduce hygroscopicity but may complicate dissolution in polar solvents. Thermal analysis (DSC/TGA) can correlate packing density with decomposition temperatures .

Q. What computational approaches predict the biological activity or environmental fate of 2-(4-chlorophenoxy)-N-methylacetamide?

  • In Silico Modeling :

  • Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina to assess potential metabolic pathways .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density maps and reactive sites for oxidation .
    • Environmental Fate : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation factors (BCF). The chlorophenoxy group may confer persistence in soil .

Q. How can researchers resolve discrepancies in reported spectroscopic data or synthetic yields?

  • Data Contradiction Analysis :

  • Synthetic Yield Variability : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, using DMF vs. THF may alter nucleophilicity, affecting yields by 10–15% .
  • Spectroscopic Deviations : Calibrate instruments with standard references (e.g., TMS for NMR). If NMR shifts differ, consider tautomerism or solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .
    • Validation : Cross-validate data with orthogonal techniques (e.g., XRD for structure, LC-MS for purity) .

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